Qingyangshengenin

Übersicht

Beschreibung

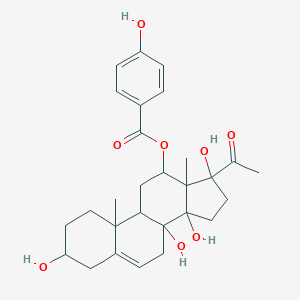

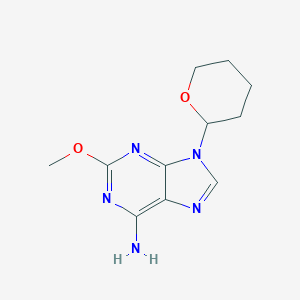

Qingyangshengenin, also known as NSC 379666 or compound 2, is a pregnane glycoside and a C21 steroidal aglycone . It is isolated from the root of Cynanchumot ophyllum, a plant in the Asclepiadaceae family . This compound has been found to have anti-cancer activity .

Molecular Structure Analysis

This compound has a molecular weight of 500.58 and a molecular formula of C28H36O8 . The SMILES representation of its structure isCC([C@]1(O)CC[C@]2(O)[C@]3(O)CC=C4CC@@HCC[C@]4(C)[C@@]3([H])CC@@HC=C5)=O)[C@]12C)=O . Physical And Chemical Properties Analysis

This compound is a solid substance with an off-white to light yellow color . It should be stored at 4°C, sealed, and away from moisture and light .Wissenschaftliche Forschungsanwendungen

Antiepileptische Komponenten

Qingyangshengenin wurde auf sein Potenzial als antiepileptische Komponente untersucht. Ein kompartimentelles pharmakokinetisches Modell der this compound-Komponenten wurde entwickelt, um seine Wirkungen besser zu verstehen .

Pharmakokinetik und Pharmakodynamik

Die Pharmakokinetik und Pharmakodynamik von this compound sind Gegenstand der Forschung. Das Verständnis, wie die Verbindung im Körper resorbiert, verteilt, metabolisiert und ausgeschieden wird, kann dazu beitragen, ihre therapeutische Anwendung zu optimieren .

Traditionelle Chinesische Medizin

this compound findet sich in den Wurzeln von Cynanchum auriculatum, einer Pflanze, die in der traditionellen chinesischen Medizin verwendet wird. Die Pflanze wurde zur Stärkung der Nieren und der Leber, zur Stärkung der Knochen und Muskeln und zur Regulierung von Magenschmerzen eingesetzt. Es wurde oft zur Behandlung von Ruhr und Malaria eingesetzt .

Behandlung von funktioneller Dyspepsie

Neuere pharmakologische Studien haben die Wirksamkeit von Cynanchum auriculatum, das this compound enthält, zur Behandlung von funktioneller Dyspepsie gezeigt .

Chemische Bestandteile von Cynanchum auriculatum

this compound ist eine der wichtigsten bioaktiven Bestandteile von Cynanchum auriculatum. Die chemischen Strukturen von this compound und verwandten Verbindungen wurden durch Analysen der physikalisch-chemischen Eigenschaften und spektralen Daten aufgeklärt .

Isolierung und Strukturaufklärung

Die Isolierung und Strukturaufklärung von this compound aus den Wurzeln von Cynanchum auriculatum wurde berichtet. Diese Forschung trägt zum Verständnis der chemischen Bestandteile der Pflanze bei .

Safety and Hazards

Wirkmechanismus

Target of Action

Qingyangshengenin, a pregnane glycoside, is a C21 steroidal aglycone isolated from the root of Cynanchumot ophyllum (Asclepiadaceae) . The primary targets of this compound are the stomach and small intestine . Additionally, it has been found to cross the blood-brain barrier, indicating that the brain may be another target organ in the treatment of functional dyspepsia .

Mode of Action

It is known to have anti-cancer activity

Biochemical Pathways

Given its anti-cancer activity , it is likely that this compound interacts with pathways related to cell growth and proliferation

Pharmacokinetics

A compartmental pharmacokinetic model of this compound components has been developed . The area under the plasma concentration-time curve from time zero to time t (AUC 0-t) of this compound was found to be significantly higher in a pathological state compared to a normal state . This indicates that the bioavailability of this compound is improved in the pathological state .

Result of Action

The result of this compound’s action is its anti-cancer activity . .

Action Environment

The action of this compound is influenced by the physiological state of the organism. For example, the pharmacokinetics and tissue distribution characteristics of this compound are altered in the pathological state of functional dyspepsia . This suggests that environmental factors such as the physiological state can influence the action, efficacy, and stability of this compound.

Biochemische Analyse

Biochemical Properties

Qingyangshengenin plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in steroid metabolism. This compound inhibits certain enzymes, thereby modulating biochemical pathways that are critical for cell survival and proliferation. For instance, it has been shown to inhibit the activity of topoisomerase, an enzyme essential for DNA replication and cell division .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been found to induce apoptosis, a process of programmed cell death, by activating caspase enzymes and disrupting mitochondrial function. Additionally, it affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound binds to and inhibits topoisomerase, preventing DNA replication and inducing cell death in cancer cells. It also modulates gene expression by interacting with transcription factors and influencing the transcription of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-cancer effects, although the extent of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-cancer activity without causing adverse effects. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate steroid metabolism. It affects metabolic flux by inhibiting enzymes such as topoisomerase and modulating the levels of metabolites involved in cell proliferation and survival. These interactions are crucial for its anti-cancer activity, as they disrupt the metabolic processes essential for cancer cell growth .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, thereby affecting its therapeutic efficacy. For instance, this compound has been found to accumulate in cancerous tissues, enhancing its anti-cancer effects while minimizing its impact on healthy cells .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. In cancer cells, this compound localizes to the mitochondria, where it disrupts mitochondrial function and induces apoptosis. This subcellular targeting is essential for its selective anti-cancer activity .

Eigenschaften

IUPAC Name |

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O8/c1-16(29)26(33)12-13-28(35)25(26,3)22(36-23(32)17-4-6-19(30)7-5-17)15-21-24(2)10-9-20(31)14-18(24)8-11-27(21,28)34/h4-8,20-22,30-31,33-35H,9-15H2,1-3H3/t20-,21+,22+,24-,25+,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRGSWAJVVVYOW-ZCARJHNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C5=CC=C(C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@]1(CC[C@]2([C@@]1([C@@H](C[C@H]3[C@]2(CC=C4[C@@]3(CC[C@@H](C4)O)C)O)OC(=O)C5=CC=C(C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84745-94-8 | |

| Record name | Qingyangshengenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84745-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

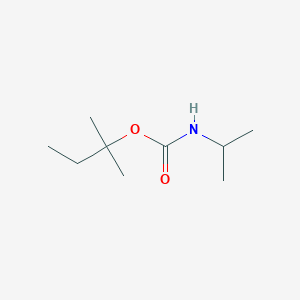

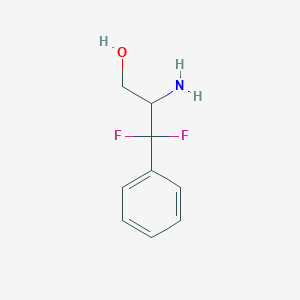

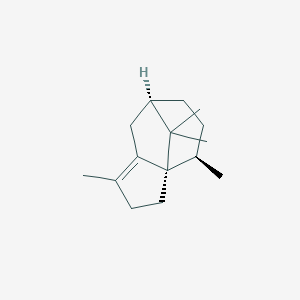

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the chemical structure of Qingyangshengenin and what is its molecular formula and weight?

A1: this compound is a C21 steroidal aglycone. Its structure consists of a pregnane skeleton with a hydroxyl group at C-3, a carbonyl group at C-20, and a p-hydroxybenzoyl group attached to the oxygen at C-12. [] This gives it the molecular formula C28H38O7 and a molecular weight of 486.59 g/mol. []

Q2: Where is this compound found in nature?

A2: this compound is primarily isolated from the roots of Cynanchum otophyllum Schneid., a plant commonly known as Qing Yang Shen. [] It has also been identified in the fruits of Xanthium sibiricum. []

Q3: What are the known pharmacological activities of this compound?

A3: While specific mechanisms of action remain under investigation, studies have indicated that this compound possesses anticonvulsant properties. [] Additionally, research suggests potential for anti-inflammatory activity through the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. []

Q4: How is this compound metabolized and excreted in the body?

A4: Research using a rat model suggests that this compound is primarily excreted through feces, with a cumulative excretion rate ranging from 0.32% in normal rats to 0.66% in rats with functional dyspepsia. [] This indicates potential metabolism into other compounds, although the specific metabolic pathways are yet to be fully elucidated.

Q5: Are there any known differences in the absorption of this compound between normal individuals and those with functional dyspepsia?

A5: Yes, studies using rat models have demonstrated differences in intestinal absorption characteristics of this compound between normal rats and those with functional dyspepsia. [, ] The presence of functional dyspepsia appears to influence both the absorption site and the rate of absorption within the small intestine. [, ]

Q6: What analytical techniques are commonly employed to identify and quantify this compound?

A6: Several techniques are used to study this compound. High-resolution electrospray ionization ion-trap time-of-flight tandem mass spectrometry (HR-ESI-IT-TOF-MSn) is used for structural characterization and fragmentation pattern analysis. [] UPLC-MS/MS is often employed for quantitative analysis, particularly in studies investigating absorption and excretion. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, aids in structure elucidation. []

Q7: Have there been any studies on the structure-activity relationship (SAR) of this compound?

A7: While dedicated SAR studies specifically focusing on this compound are limited in the provided literature, research on structurally related steroidal aglycones suggests that the presence and nature of substituents on the steroid skeleton significantly influence fragmentation patterns during mass spectrometry analysis. [] This highlights the potential importance of specific structural features for the biological activity of this compound and its analogues.

Q8: Are there any known concerns regarding the stability of this compound?

A9: While specific stability data for this compound is limited in the provided literature, research indicates that the absorption of certain components from Cynanchum auriculatum extract, which contains this compound, can be affected by factors like bile. [] This suggests potential for degradation or altered bioavailability under specific physiological conditions, highlighting the need for further investigation into its stability and formulation strategies to enhance its therapeutic potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E,4E,6E,8E,10E)-N'-[(2S)-1-[[(4'R,6S,11aS)-4'-methyl-1'-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoyl]-1,3,7-trioxospiro[5,6,9,10,11,11a-hexahydropyrrolo[1,2-e][1,5]oxazonine-2,2'-pyrrolidine]-6-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B49730.png)

![6-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B49734.png)